molecular formula C23H23IN2 B1599876 Ethyl red iodide CAS No. 634-21-9

Ethyl red iodide

Cat. No.: B1599876
CAS No.: 634-21-9
M. Wt: 454.3 g/mol
InChI Key: MYKATFBGLTVMQX-UHFFFAOYSA-M
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Description

Ethyl red iodide, also known as iodoethane, is a colorless, flammable chemical compound with the chemical formula C2H5I. It is commonly used as an ethylating agent in organic synthesis due to its ability to transfer ethyl groups to other molecules. This compound is prepared by heating ethanol with iodine and phosphorus .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl red iodide is typically synthesized through the reaction of ethanol with iodine and red phosphorus. The process involves the formation of phosphorus triiodide as an intermediate, which then reacts with ethanol to produce this compound and phosphoric acid as a byproduct . The reaction can be represented as follows: [ 3C_2H_5OH + PI_3 \rightarrow 3C_2H_5I + H_3PO_3 ]

Industrial Production Methods: In industrial settings, this compound is produced by heating ethanol with iodine and phosphorus under controlled conditions. The crude product is then purified by distillation to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl red iodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which ethyl red iodide exerts its effects involves the transfer of the ethyl group to other molecules. This process is facilitated by the iodide ion, which acts as a good leaving group. The ethyl group is transferred to the target molecule through a nucleophilic substitution reaction, resulting in the formation of a new carbon-carbon or carbon-heteroatom bond .

Comparison with Similar Compounds

  • Methyl iodide (CH3I)
  • Propyl iodide (C3H7I)
  • Butyl iodide (C4H9I)

Comparison: Ethyl red iodide is unique among these compounds due to its specific reactivity and applications. While methyl iodide is also used as an alkylating agent, this compound is preferred for introducing ethyl groups. Propyl and butyl iodides are used for longer alkyl chain introductions but have different reactivity profiles .

This compound’s versatility and broad range of applications make it a valuable compound in various fields of scientific research and industry.

Properties

IUPAC Name

1-ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N2.HI/c1-3-24-16-15-19(21-10-6-8-12-23(21)24)17-20-14-13-18-9-5-7-11-22(18)25(20)4-2;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKATFBGLTVMQX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=CC=[N+](C3=CC=CC=C23)CC)C=CC4=CC=CC=C41.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23IN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634-21-9
Record name Ethyl Red
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=634-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl red iodide
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Ethyl red iodide
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Ethyl red iodide
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